Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C32H42N4O11 |

|---|---|

分子量 |

658.7 g/mol |

IUPAC 名称 |

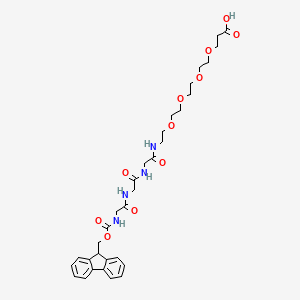

3-[2-[2-[2-[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C32H42N4O11/c37-28(33-10-12-44-14-16-46-18-17-45-15-13-43-11-9-31(40)41)19-34-29(38)20-35-30(39)21-36-32(42)47-22-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,33,37)(H,34,38)(H,35,39)(H,36,42)(H,40,41) |

InChI 键 |

JCSQDGSFAGSQNY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for this compound, a key building block in the synthesis of these targeted protein degraders.

Core Properties

The structure of this compound features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tri-glycine peptide spacer, and a polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This strategic design imparts specific functionalities crucial for its role as a PROTAC linker. The Fmoc group provides a stable protecting group for the amine, allowing for selective deprotection and subsequent conjugation. The tri-glycine motif offers a flexible yet defined spacer, and the PEG4 element enhances the hydrophilicity and bioavailability of the resulting PROTAC molecule.[1]

Quantitative Data

For clarity and ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 658.70 g/mol | [2] |

| Molecular Formula | C₃₂H₄₂N₄O₁₁ | [2] |

| CAS Number | 2922060-48-6 | [2] |

Role in Targeted Protein Degradation

The linker component of a PROTAC is a critical determinant of its efficacy. It bridges the two key ligands: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical composition of the linker, such as that of this compound, are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] This ternary complex formation is the essential step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The PEG component of the linker can improve the solubility and cell permeability of the PROTAC, thereby enhancing its bioavailability.[1]

While this linker is designed to facilitate targeted protein degradation, its direct involvement in modulating specific intrinsic signaling pathways is a consequence of the degradation of its target protein. For instance, if the target protein is a kinase involved in a particular signaling cascade, its degradation will naturally disrupt that pathway. Recent research has indicated that various cellular signaling pathways, such as the unfolded protein response and protein stabilization mechanisms, can modulate the efficiency of targeted protein degradation.[5]

Experimental Protocols

The following are detailed methodologies for key experimental procedures involving this compound.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the terminal amine of the linker to allow for subsequent conjugation.

Materials:

-

This compound conjugate

-

20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin-bound Fmoc-containing substrate in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the Fmoc-adduct.

-

Wash the resin sequentially with DCM and DMF.

Peptide-PEG Linker Conjugation to a Protein

Objective: To conjugate the carboxylic acid terminus of the linker to a primary amine (e.g., lysine (B10760008) residue) on a target protein.

Materials:

-

This compound

-

Target protein with accessible primary amines

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Reaction vessels

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the target protein in the amine-free buffer.

-

Linker Activation: In a separate tube, dissolve this compound, EDC, and NHS in an appropriate solvent like DMF or DMSO. The molar ratio of Linker:EDC:NHS is typically 1:1.5:1.2. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Conjugation: Add the activated linker solution to the protein solution. The molar ratio of protein to linker will need to be optimized for the specific protein but a starting point of 1:3 to 1:10 is common.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps.

Caption: Workflow for the deprotection of the Fmoc group.

Caption: General workflow for protein-linker conjugation.

Conclusion

This compound is a well-defined and versatile chemical tool for the construction of PROTACs and other bioconjugates. Its distinct structural motifs provide the necessary handles for controlled, sequential chemical modifications, while its PEG and peptide components contribute to the desirable physicochemical properties of the final molecule. The experimental protocols provided herein offer a solid foundation for researchers to effectively utilize this linker in their drug discovery and development endeavors. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like this compound will remain paramount to the design of novel and effective therapeutics.

References

- 1. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 5. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a sophisticated, heterobifunctional linker molecule integral to the advancement of targeted protein degradation (TPD). Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, synthesis, and application of this linker in the context of PROTAC-mediated protein degradation.

Chemical Structure and IUPAC Name

The precise chemical structure of this compound is paramount to its function, providing a defined length and chemical reactivity to bridge a target protein ligand and an E3 ligase ligand. Based on standard chemical nomenclature for such linkers, the most probable chemical structure is detailed below. The "Fmoc" group is a fluorenylmethyloxycarbonyl protecting group for the N-terminus of the triglycine (B1329560) peptide. The "Gly-Gly-Gly" is a tripeptide of glycine (B1666218). The "-NH-" indicates an amide bond connecting the peptide to the PEG linker. "PEG4" represents a tetraethylene glycol spacer. Finally, "-C2-COOH" signifies a two-carbon chain terminating in a carboxylic acid, which is chemically a propanoic acid moiety.

Proposed Chemical Structure:

Systematic IUPAC Name:

1-(9H-fluoren-9-yl)-1-oxo-2,5,8-triaza-12,15,18,21-tetraoxa-9-nonacosan-29-oic acid

Physicochemical and Quantitative Data

| Property | Expected Value | Significance in PROTAC Development |

| Molecular Weight | Approximately 787.8 g/mol | Influences cell permeability and pharmacokinetic properties. |

| Purity | >95% (typically achieved by HPLC) | High purity is essential for consistent and reproducible results in PROTAC synthesis and biological assays. |

| Solubility | Soluble in organic solvents (DMF, DMSO); the PEG chain enhances aqueous solubility of the final PROTAC. | Crucial for handling during synthesis and for the bioavailability of the resulting PROTAC.[1] |

| Appearance | White to off-white solid | Standard appearance for purified peptide-PEG conjugates. |

| Storage Conditions | -20°C, desiccated | Protects the Fmoc group and peptide bonds from degradation. |

Experimental Protocols

The synthesis of this compound involves a combination of solid-phase peptide synthesis (SPPS) for the triglycine portion and subsequent conjugation to the PEG linker.

Solid-Phase Synthesis of Fmoc-Gly-Gly-Gly-OH

This protocol outlines the manual synthesis of the triglycine peptide on a resin support using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU, HOBt

-

Activation base: DIPEA

-

Fmoc deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Pre-activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for the next two glycine residues.

-

Cleavage from Resin:

-

After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

-

-

Purification: Purify the crude Fmoc-Gly-Gly-Gly-OH by reverse-phase HPLC.

Conjugation of Fmoc-Gly-Gly-Gly-OH to the PEG Linker

This step involves the formation of an amide bond between the C-terminus of the peptide and the amino group of the PEG linker.

Materials:

-

Fmoc-Gly-Gly-Gly-OH

-

H2N-PEG4-C2-COOH (Amino-PEG4-propanoic acid)

-

Coupling reagents: HATU, HOBt

-

Base: DIPEA

-

Solvent: DMF

Procedure:

-

Dissolve Fmoc-Gly-Gly-Gly-OH in DMF.

-

Add HATU, HOBt, and DIPEA to activate the carboxylic acid.

-

Add H2N-PEG4-C2-COOH to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final product, this compound, by reverse-phase HPLC.

Application in PROTAC Synthesis and Signaling

This compound is a key building block in the modular synthesis of PROTACs. The PROTAC-mediated protein degradation pathway is a powerful strategy in drug development.[2]

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the general mechanism of action for a PROTAC.

References

Physicochemical Characteristics of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. This document outlines its key properties, methods for its characterization, and its role in advanced drug development.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound. This information is critical for its application in chemical synthesis, ensuring accurate stoichiometry and characterization of resulting conjugates.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂N₄O₁₁ | MedChemExpress[1] |

| Molecular Weight | 658.70 g/mol | MedChemExpress[1] |

| CAS Number | 2922060-48-6 | MedChemExpress[1] |

| Purity | >95% | BroadPharm[2] |

Note: Specific batch purity is detailed in the Certificate of Analysis, available from suppliers upon request.

Structural and Functional Overview

This compound is a heterobifunctional linker composed of three key moieties, each contributing to its specific function in chemical synthesis:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the primary amine. This allows for controlled, sequential peptide synthesis.

-

Gly-Gly-Gly (Triglycine) Peptide: A short peptide sequence that can serve as a spacer and may influence the solubility and conformational flexibility of the final conjugate.

-

PEG4 (Tetraethylene Glycol) Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the aqueous solubility of the molecule and provides a flexible chain length.[3]

-

C2-COOH (Carboxylic Acid Terminus): A reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins or E3 ligases, through amide bond formation.

Experimental Protocols for Characterization

The characterization of this compound and similar peptide-PEG linkers involves a suite of analytical techniques to confirm its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the compound and identify any potential impurities.

Methodology:

-

System: A reverse-phase HPLC (RP-HPLC) system is typically employed.

-

Stationary Phase: A C18 column is a common choice for peptide-based molecules.

-

Mobile Phase: A gradient of water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) and an organic solvent like acetonitrile (B52724) (ACN) with 0.1% TFA is used.

-

Detection: UV detection at a wavelength of 214 nm or 220 nm is standard for detecting the peptide bonds.

-

Elution: The compound is eluted with a linear gradient of increasing organic solvent concentration. The retention time is a characteristic property under specific chromatographic conditions.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization method well-suited for this type of molecule.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Analysis: The observed m/z is used to calculate the experimental molecular weight, which is then compared to the theoretical molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

Methodology:

-

Technique: ¹H NMR (Proton NMR) is the most common technique.

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), is used.

-

Analysis: The chemical shifts, integration of the peaks, and splitting patterns are analyzed to confirm the presence of the Fmoc group, the glycine (B1666218) residues, the PEG linker, and the carboxylic acid terminus. A Certificate of Analysis from suppliers like MedChemExpress often confirms that the HNMR spectrum is consistent with the structure.[4]

Solubility and Handling

While specific quantitative solubility data is not readily published, the presence of the PEG4 linker significantly enhances the hydrophilicity of the molecule.[3] It is expected to be soluble in many common organic solvents used in peptide synthesis and bioconjugation, such as:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

For optimal stability, the compound should be stored at -20°C in a dry, dark environment.

Visualization of Characterization Workflow

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult the supplier's technical documentation and perform in-house quality control.

References

The Versatile Linker: An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker, a seemingly simple bridge, governs the spatial orientation, solubility, and overall efficacy of these complex therapeutic agents. This technical guide delves into the multifaceted role and applications of a specific and increasingly utilized linker: Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH .

This heterobifunctional linker combines the advantageous properties of a flexible tri-glycine peptide motif, a hydrophilic tetra-polyethylene glycol (PEG) spacer, and orthogonally reactive functional groups. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the C-terminal carboxylic acid provides a reactive handle for conjugation to various molecular entities. This unique combination of features makes it a powerful tool for the construction of sophisticated biomolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. While specific experimental data for this exact molecule is not always aggregated, its properties can be reliably inferred from its constituent parts and data available for structurally similar compounds.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C32H42N4O11 | BroadPharm |

| Molecular Weight | 658.7 g/mol | BroadPharm |

| Appearance | White to off-white solid | Inferred from similar Fmoc-peptide-PEG compounds. |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM. The PEG and peptide components enhance aqueous solubility upon deprotection of the Fmoc group and conjugation. | General knowledge of Fmoc-protected amino acids and PEG derivatives. |

| Purity | Typically >95% | BroadPharm |

| Storage | Recommended storage at -20°C | BroadPharm |

Core Applications and Experimental Protocols

The primary utility of this compound lies in its role as a flexible and hydrophilic linker in the synthesis of PROTACs and other targeted therapies. Its structure is meticulously designed to optimize the performance of the final conjugate.

The Role of the Tri-Glycine (Gly-Gly-Gly) Motif

The tri-glycine segment provides significant conformational flexibility to the linker. This is crucial in PROTACs, where the linker must allow the two ends of the molecule—the warhead (targeting the protein of interest) and the E3 ligase ligand—to adopt an optimal orientation for the formation of a productive ternary complex.[1] This flexibility increases the probability of successful ubiquitination and subsequent degradation of the target protein.[1]

The Function of the PEG4 Spacer

The tetra-polyethylene glycol (PEG4) component imparts several beneficial properties:

-

Enhanced Hydrophilicity: PEG linkers are well-known for their ability to increase the aqueous solubility of hydrophobic molecules.[2] This is particularly important for PROTACs, which are often large and possess poor solubility, thereby improving their pharmacokinetic profiles.[2]

-

Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, making it suitable for in vivo applications.

-

Controlled Spacing: The defined length of the PEG4 spacer provides a predictable distance between the conjugated moieties.

Experimental Protocols

The following sections detail the key experimental procedures involving this compound.

The Fmoc group at the N-terminus allows for the straightforward incorporation of this linker into a growing peptide chain using standard Fmoc-based SPPS protocols.

Protocol: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Removal: Treat the resin with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-30 minutes) to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle would be 5-7 times with DMF.

-

Confirmation (Optional): A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.

The C-terminal carboxylic acid of the linker is the reactive site for conjugation to a primary or secondary amine on a target molecule (e.g., an E3 ligase ligand or a targeting moiety). This is achieved through the formation of a stable amide bond.

Protocol: Amide Coupling

-

Activation: The carboxylic acid is activated in situ using a coupling reagent. Common coupling reagents include:

-

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and reduce racemization.

-

Uronium/Phosphonium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are highly efficient coupling reagents.

-

-

Coupling Reaction:

-

Dissolve this compound (1-1.5 equivalents) and the amine-containing molecule in a suitable aprotic solvent like DMF.

-

Add the coupling reagent (1-1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by a suitable analytical technique (e.g., LC-MS).

-

-

Work-up and Purification:

-

Upon reaction completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired conjugate.[3]

-

The identity and purity of the final product are confirmed by mass spectrometry and HPLC analysis.[4]

-

Visualization of Key Processes

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict relevant workflows and signaling pathways.

Quantitative Data Summary

While comprehensive quantitative data for reactions specifically utilizing this compound is often proprietary or found within the supplementary information of diverse research articles, the following table summarizes typical expected outcomes based on standard protocols for similar molecules.

| Reaction Step | Reagents | Typical Yield | Typical Purity (Post-Purification) | Analytical Method |

| Fmoc Deprotection | 20% Piperidine in DMF | >99% (on-resin) | N/A | Kaiser Test |

| Amide Coupling (Solution Phase) | HATU, DIPEA in DMF | 70-95% | >95% | LC-MS, RP-HPLC |

| Amide Coupling (Solid Phase) | DIC, HOBt in DMF | >98% (on-resin) | >95% | LC-MS, RP-HPLC |

| Cleavage from Resin | TFA/TIS/H2O (95:2.5:2.5) | 60-90% (crude) | Variable | LC-MS |

| Final PROTAC Purification | RP-HPLC | 30-60% (overall) | >98% | RP-HPLC, NMR |

Conclusion

This compound represents a sophisticated and highly valuable tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its well-defined structure, incorporating a flexible peptide spacer, a hydrophilic PEG chain, and orthogonal protecting groups, provides a versatile platform for the synthesis of advanced therapeutics like PROTACs and ADCs. The protocols and conceptual diagrams presented in this guide offer a framework for the effective utilization of this linker, enabling researchers to harness its full potential in the rational design and development of next-generation targeted therapies. As the field of targeted protein degradation continues to evolve, the strategic implementation of well-designed linkers such as this will undoubtedly play a pivotal role in the creation of more potent and selective medicines.

References

Synthesis Pathway for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic modalities. This document outlines a three-stage synthetic strategy, commencing with the solid-phase synthesis of the triglycine (B1329560) peptide, followed by its solution-phase coupling to a commercially available PEGylated linker, and culminating in the N-terminal Fmoc protection. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and adaptation in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically divided into three distinct stages to ensure high purity and yield of the final product.

Stage 1: Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Gly-OH. The triglycine backbone is assembled on a solid support, specifically a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid. This stage employs the well-established Fmoc/tBu strategy, known for its mild deprotection conditions and high efficiency.

Stage 2: Solution-Phase Coupling of H-Gly-Gly-Gly-OH to NH2-PEG4-C2-COOH. The purified triglycine peptide is coupled in solution to the commercially available amino-PEG-acid linker. This step utilizes a highly efficient coupling reagent, such as HATU, to facilitate amide bond formation between the C-terminus of the peptide and the amino group of the PEG linker.

Stage 3: N-terminal Fmoc Protection. The final step involves the protection of the N-terminal amine of the newly formed peptide-PEG conjugate with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved using a standard Fmocylation reagent like Fmoc-OSu under basic conditions.

Experimental Protocols

Stage 1: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH

This protocol details the manual solid-phase synthesis of the triglycine peptide on a 0.5 mmol scale using 2-chlorotrityl chloride resin.

Materials and Reagents:

-

2-Chlorotrityl chloride resin (1.0 g, 1.0 mmol/g loading)

-

Fmoc-Gly-OH (3.0 eq per coupling)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

Protocol:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-chlorotrityl chloride resin (1.0 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Gly-OH (1.5 mmol, 3.0 eq) in DCM (8 mL) and add DIPEA (3.0 mmol, 6.0 eq).

-

Add the amino acid solution to the resin and shake for 1 hour.

-

To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 15 minutes.

-

Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF (10 mL) and shake for 15 minutes.

-

Wash the resin with DMF (5 x 10 mL).

-

-

Amino Acid Coupling (Second and Third Glycine):

-

In a separate vial, pre-activate the next Fmoc-Gly-OH (1.5 mmol, 3.0 eq) with a suitable coupling reagent such as HCTU (1.5 mmol, 3.0 eq) and DIPEA (3.0 mmol, 6.0 eq) in DMF (5 mL) for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (5 x 10 mL).

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for the third glycine (B1666218) residue.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

-

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (10 mL) to the dry resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA (2 mL).

-

Concentrate the combined filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether (40 mL).

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether (2 x 20 mL).

-

Dry the crude H-Gly-Gly-Gly-OH peptide under vacuum.

-

Stage 2: Solution-Phase Coupling of H-Gly-Gly-Gly-OH to NH2-PEG4-C2-COOH

This protocol describes the coupling of the synthesized triglycine to the amino-PEG-acid linker in solution.

Materials and Reagents:

-

H-Gly-Gly-Gly-OH (1.0 eq)

-

Amino-PEG4-carboxylic acid (NH2-PEG4-C2-COOH) (1.2 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase HPLC system for purification

Protocol:

-

Reaction Setup:

-

Dissolve H-Gly-Gly-Gly-OH (e.g., 0.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add HATU (0.22 mmol, 1.1 eq) to the solution and stir for 5 minutes.

-

Add DIPEA (0.4 mmol, 2.0 eq) and stir for another 10 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve Amino-PEG4-carboxylic acid (0.24 mmol, 1.2 eq) in anhydrous DMF (2 mL).

-

Add the Amino-PEG4-carboxylic acid solution to the reaction mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the crude residue in a minimal amount of water/acetonitrile.

-

Purify the product by reverse-phase HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product and lyophilize to obtain H-Gly-Gly-Gly-NH-PEG4-C2-COOH as a white solid.

-

Stage 3: N-terminal Fmoc Protection

This protocol details the final Fmoc protection of the peptide-PEG conjugate.

Materials and Reagents:

-

H-Gly-Gly-Gly-NH-PEG4-C2-COOH (1.0 eq)

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.5 eq)

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Dioxane

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

Protocol:

-

Reaction Setup:

-

Dissolve H-Gly-Gly-Gly-NH-PEG4-C2-COOH (e.g., 0.1 mmol) in a 10% aqueous solution of sodium bicarbonate (5 mL).

-

In a separate vial, dissolve Fmoc-OSu (0.15 mmol, 1.5 eq) in dioxane (2 mL).

-

Slowly add the Fmoc-OSu solution to the peptide solution with vigorous stirring.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material and the formation of the Fmoc-protected product.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be performed by RP-HPLC if necessary.

-

Data Presentation

The following tables summarize the expected quantitative data for each stage of the synthesis. The values are based on typical yields reported for similar reactions in the literature.

Table 1: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH

| Parameter | Value |

| Resin | 2-Chlorotrityl chloride |

| Scale | 0.5 mmol |

| Coupling Efficiency (per step) | >99% |

| Overall Crude Yield | 85-95% |

| Purity (Crude) | >80% |

| Purity (after HPLC) | >98% |

Table 2: Solution-Phase Coupling of H-Gly-Gly-Gly-OH to NH2-PEG4-C2-COOH

| Parameter | Value |

| Coupling Reagent | HATU |

| Reaction Time | 12-16 hours |

| Yield (after HPLC purification) | 60-75% |

| Purity (after HPLC) | >98% |

Table 3: N-terminal Fmoc Protection

| Parameter | Value |

| Fmoc Reagent | Fmoc-OSu |

| Reaction Time | 4-6 hours |

| Yield (after work-up) | >90% |

| Purity (after work-up) | >95% |

| Purity (after optional HPLC) | >99% |

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of H-Gly-Gly-Gly-OH.

Caption: Workflow for the solution-phase coupling of the peptide and PEG linker.

Caption: Workflow for the N-terminal Fmoc protection.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified products. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

Conclusion

The described three-stage synthesis pathway provides a reliable and efficient method for the preparation of high-purity this compound. By following the detailed experimental protocols and employing standard purification and characterization techniques, researchers can successfully synthesize this important bifunctional linker for their drug discovery and development efforts.

Calculating the molecular weight of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

An in-depth guide to the calculation of the molecular weight of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is presented for researchers, scientists, and professionals in drug development. This document outlines the systematic process of determining the molecular weight by dissecting the molecule into its constituent components and accounting for the mass changes during synthesis.

Component Analysis and Molecular Weights

The target molecule, this compound, is a complex structure comprising a protecting group, a peptide chain, and a PEGylated linker. To accurately calculate its molecular weight, we first identify the molecular formula and weight of each component.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |

| Fmoc-Gly-Gly-Gly-OH | C₂₁H₂₁N₃O₆ | 411.40 | [1] |

| H₂N-PEG4-C2-COOH | C₁₁H₂₃NO₆ | 265.31 | [2][3] |

| Water (H₂O) | H₂O | 18.015 |

The synthesis of the final molecule involves the formation of an amide bond between the terminal carboxylic acid of the triglycine (B1329560) peptide (Fmoc-Gly-Gly-Gly-OH) and the primary amine of the PEG linker (H₂N-PEG4-C2-COOH). This condensation reaction results in the elimination of one molecule of water.

Calculation of the Final Molecular Weight

The molecular weight of the final product is calculated by summing the molecular weights of the reactants and subtracting the molecular weight of the water molecule that is removed during the amide bond formation.

Molecular Weight Calculation:

-

MW (Fmoc-Gly-Gly-Gly-OH) + MW (H₂N-PEG4-C2-COOH) - MW (H₂O) = Final MW

-

411.40 g/mol + 265.31 g/mol - 18.015 g/mol = 658.695 g/mol

To verify this, we can determine the molecular formula of the final product and calculate its molecular weight from the atomic masses of its constituent elements.

Molecular Formula Calculation:

-

Formula (Fmoc-Gly-Gly-Gly-OH) + Formula (H₂N-PEG4-C2-COOH) - Formula (H₂O) = Final Formula

-

(C₂₁H₂₁N₃O₆) + (C₁₁H₂₃NO₆) - (H₂O) = C₃₂H₄₂N₄O₁₁

Final Molecular Weight from Formula:

-

C: 32 x 12.011 = 384.352

-

H: 42 x 1.008 = 42.336

-

N: 4 x 14.007 = 56.028

-

O: 11 x 15.999 = 175.989

-

Total Molecular Weight = 658.705 g/mol

The slight difference between the two calculated values is due to rounding in the molecular weights of the initial components. The value derived from the final molecular formula is the more precise of the two.

Experimental Protocols

The determination of the molecular weight of a synthesized compound like this compound is typically confirmed experimentally using mass spectrometry.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent, such as acetonitrile (B52724) or a mixture of water and acetonitrile, often with a small amount of an acid like formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer, is used.

-

Method: The sample solution is introduced into the mass spectrometer. In ESI, the sample is sprayed into the source, where it is ionized. The ions are then transferred into the mass analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. For singly charged ions ([M+H]⁺), the m/z value is equivalent to the molecular weight plus the mass of a proton.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of the target compound. The experimentally determined molecular weight is then compared to the calculated theoretical molecular weight to confirm the identity and purity of the compound.

Visualization of Molecular Assembly

The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.

Caption: Workflow for calculating the molecular weight of this compound.

References

Solubility profile of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH in different solvents

An In-Depth Technical Guide to the Solubility Profile of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific experimental solubility data for this compound is not extensively documented in public literature, this guide extrapolates its likely solubility profile based on the well-understood physicochemical properties of its constituent chemical moieties. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility empirically.

Molecular Structure and Physicochemical Analysis

This compound is an amphiphilic molecule composed of four distinct parts, each contributing to its overall solubility characteristics:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a large, nonpolar, and hydrophobic protecting group. Its presence significantly decreases aqueous solubility but promotes solubility in polar aprotic organic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][2]

-

Tri-glycine (Gly-Gly-Gly) Peptide: This short peptide linker is composed of the simplest amino acid, glycine (B1666218). While the solubility of oligoglycines in water tends to decrease as the chain length increases, a tri-glycine segment is relatively small and contributes a degree of hydrophilicity.[3][4]

-

PEG4 Linker (-NH-PEG4-C2-): The tetraethylene glycol (PEG4) spacer is a highly flexible and hydrophilic chain. The primary role of PEG linkers in bioconjugation is to increase aqueous solubility and biocompatibility.[5][6][7] This component is expected to significantly enhance the overall water solubility of the molecule, counteracting the hydrophobic nature of the Fmoc group.[6]

-

Terminal Carboxylic Acid (-COOH): This functional group provides a point for conjugation and introduces pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻), which is significantly more soluble in aqueous solutions.[8][9] Conversely, at pH levels below its pKa, it remains in the less soluble, protonated form.[9]

The combination of these groups results in an amphiphilic molecule whose solubility is highly dependent on the chosen solvent system, particularly the pH of aqueous solutions.

Predicted Solubility Profile

Based on the analysis of its chemical structure, the following table summarizes the predicted solubility of this compound in various common laboratory solvents.

| Solvent | Predicted Solubility | Rationale |

| Aqueous Buffers | ||

| pH < 4 (e.g., 0.1 M Acetate Buffer) | Low | The terminal carboxylic acid is protonated (neutral), reducing its contribution to aqueous solubility. The hydrophobic Fmoc group dominates.[8][9] |

| pH ~7.4 (e.g., PBS) | Moderate to High | The carboxylic acid is deprotonated to its more soluble carboxylate form.[8] The hydrophilic PEG4 and peptide backbone enhance solubility, largely overcoming the Fmoc group's hydrophobicity. |

| pH > 9 (e.g., 0.1 M Carbonate Buffer) | High | The molecule exists fully as the highly soluble carboxylate salt. Basic conditions may be used to dissolve peptides with acidic character.[10] |

| Organic Solvents | ||

| Deionized Water | Low to Moderate | Without pH control, the solubility will be limited by the protonated carboxylic acid and the hydrophobic Fmoc group. The final pH of the solution will be acidic. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvents are excellent for dissolving both hydrophobic peptides and molecules containing Fmoc groups.[10] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a standard solvent in peptide chemistry, known for its ability to solubilize Fmoc-protected compounds.[1] |

| Dichloromethane (DCM) | Moderate | DCM can dissolve the hydrophobic Fmoc group, but the hydrophilic peptide and PEG components may limit overall solubility. |

| Alcohols | ||

| Methanol / Ethanol (B145695) | Moderate | These polar protic solvents can solvate both the polar and nonpolar parts of the molecule, but may be less effective than DMSO or DMF for high concentrations. The solubility of glycine peptides in aqueous ethanol is well-documented.[11] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following standard experimental methodologies are recommended. It is always advisable to first test solubility with a small amount of the peptide before dissolving the entire sample.[12][13]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions.[14][15]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Dispensing: Transfer a small, fixed volume of each DMSO concentration into a corresponding well of a clear 96-well analysis plate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (typically ≤2%).[14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[14]

-

Measurement: Measure the turbidity (absorbance or light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility limit.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for pre-formulation and drug development studies.[15]

Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound powder to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS). The calculated concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for Solubility Assessment of an Amphiphilic Peptide Conjugate.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 8. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]

- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 10. jpt.com [jpt.com]

- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 13. genscript.com [genscript.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH, a bifunctional linker increasingly utilized in the synthesis of complex biomolecules and targeted therapeutics. This document details its chemical properties, supplier information, and its critical role in advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional linker molecule designed for use in bioconjugation and solid-phase peptide synthesis (SPPS). Its structure incorporates three key components:

-

A Fluorenylmethyloxycarbonyl (Fmoc) protected amine: This base-labile protecting group is a cornerstone of modern peptide synthesis, allowing for the sequential addition of amino acids in a controlled manner. The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base, such as piperidine (B6355638).

-

A Tri-glycine (Gly-Gly-Gly) peptide backbone: The three glycine (B1666218) residues provide a flexible spacer, which can be crucial for ensuring proper folding and function of the final conjugate.

-

A Polyethylene Glycol (PEG) spacer with a terminal carboxylic acid: The PEG4 moiety enhances the hydrophilicity and biocompatibility of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.

While a specific CAS number for this compound is not consistently reported, suggesting it may often be supplied as a custom or specialized reagent, very similar structures are available from various suppliers.

Physicochemical Properties and Supplier Information

Quantitative data for this compound and a closely related analogue are summarized below. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate information.

| Property | This compound (Representative Data) | Fmoc-Gly-Gly-Gly-PEG4-acid (Analogue)[1] |

| Molecular Formula | C32H42N4O11 | C32H42N4O11[1] |

| Molecular Weight | ~658.7 g/mol | 658.7 g/mol [1] |

| Purity | Typically >95% | >95%[1] |

| Appearance | White to off-white solid | Not specified |

| Storage Conditions | -20°C[1] | -20°C[1] |

Key Suppliers:

-

MedChemExpress: Offers this compound as a PEG-based PROTAC linker.[2]

-

BroadPharm: Provides a similar compound, Fmoc-Gly-Gly-Gly-PEG4-acid, for use in ADC development.[1]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in the development of sophisticated therapeutics.

PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This linker can be used to connect the target-binding ligand and the E3 ligase ligand, with the PEG component enhancing solubility and the peptide spacer providing optimal spatial orientation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This linker can be used to attach the drug payload to the antibody. The hydrophilic nature of the PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.[1]

Caption: Structure of an Antibody-Drug Conjugate.

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide synthesis and bioconjugation. Specific reaction conditions may need to be optimized.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the linker onto a resin-bound peptide.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[3]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[4]

-

Linker Coupling:

-

Dissolve this compound in DMF.

-

Activate the carboxylic acid group using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).

-

Add the activated linker solution to the deprotected resin and allow it to react for a specified time (typically 1-2 hours) at room temperature.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation (Optional): The Fmoc group on the newly attached linker can be removed as described in step 2 to allow for further peptide chain elongation.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide-linker conjugate is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[3]

Caption: Solid-Phase Peptide Synthesis Workflow.

Bioconjugation to an Amine-Containing Molecule

This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine (e.g., a protein or another small molecule).

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with N-hydroxysuccinimide (NHS) to form an active NHS ester.

-

-

Conjugation Reaction:

-

Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the activated linker solution to the solution of the amine-containing molecule.

-

Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.

-

-

Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted linker and byproducts.

Signaling Pathways and Logical Relationships

The primary role of this linker is structural, connecting two molecular entities. In the context of a PROTAC, it facilitates the interaction between the target protein and the E3 ligase, thereby hijacking the ubiquitin-proteasome system.

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a highly adaptable and valuable linker for researchers in drug discovery and biotechnology. Its combination of a cleavable protecting group, a flexible peptide spacer, and a hydrophilic PEG chain provides a robust platform for the synthesis of complex and effective therapeutic agents. The detailed protocols and conceptual diagrams in this guide are intended to facilitate its successful application in the laboratory.

References

The Unseen Architect: Unraveling the Biochemical Role of the Tri-Glycine Motif in Peptide Linkers

For Immediate Release

A new in-depth technical guide sheds light on the critical, yet often overlooked, role of the tri-glycine (GGG) motif in peptide linkers. This comprehensive whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding of how this simple tripeptide influences the structure, function, and stability of complex biomolecules. From enhancing the efficacy of CAR-T cell therapies to optimizing the performance of fusion proteins, the tri-glycine linker is emerging as a key tool in protein engineering and drug design.

The guide delves into the core biochemical principles that govern the functionality of the tri-glycine motif. Due to the absence of a side chain, glycine (B1666218) residues impart a high degree of conformational flexibility to the polypeptide backbone. A tri-glycine motif, therefore, acts as a highly flexible hinge or spacer, allowing for independent folding and movement of fused protein domains, minimizing steric hindrance, and facilitating proper protein-protein interactions.

Structural Flexibility and its Implications

The inherent flexibility of the tri-glycine linker is one of its most defining characteristics. This flexibility is not merely a passive trait but an active contributor to the overall function of the engineered protein. The GGG motif allows connected domains to orient themselves optimally for binding or catalytic activity. This is particularly crucial in the design of single-chain variable fragments (scFvs) and other antibody fragments, where the correct spatial arrangement of the variable heavy (VH) and variable light (VL) domains is paramount for antigen recognition and binding affinity.

Impact on Protein Stability and Function

The inclusion of a tri-glycine linker can have a significant impact on the overall stability and function of a fusion protein. While excessive flexibility can sometimes be detrimental, a well-placed GGG motif can prevent misfolding and aggregation by allowing domains to fold independently. The guide provides a summary of quantitative data from various studies, highlighting the effects of tri-glycine and other glycine-rich linkers on protein stability, folding kinetics, and biological activity.

Quantitative Data Summary

To provide a clear and comparative overview, the following table summarizes key quantitative data on the effects of glycine-rich linkers from the cited literature.

| Linker Composition | Protein System | Parameter Measured | Observed Effect |

| GGG | Circularly Permuted Ribonuclease T1 | Thermodynamic Stability (ΔG) | 4.0-6.2 kcal/mol less stable than wild-type, but only 0.4-2.6 kcal/mol less stable than the parent protein lacking a key disulfide bond.[1] |

| (GSSGSS)n | ECFP-linker-EYFP | Persistence Length (Lp) | 4.5 Å[2] |

| (GSSSSSS)n | ECFP-linker-EYFP | Persistence Length (Lp) | 4.8 Å[2] |

| (SSSSSSS)n | ECFP-linker-EYFP | Persistence Length (Lp) | 6.2 Å[2] |

| (G4S)n | Bispecific Antibody | Truncation Rate | Codon optimization reduced truncation from 5-10% to 1-5%. Shorter linkers (3 or 4 repeats) had lower truncation probability than a 5-repeat linker.[3] |

Applications in Drug Development and Biotechnology

The unique properties of the tri-glycine linker have led to its widespread use in various biotechnological and therapeutic applications.

Chimeric Antigen Receptor (CAR) T-Cell Therapy: The spacer region of a CAR, which connects the antigen-binding domain to the T-cell membrane, plays a crucial role in modulating T-cell activation and anti-tumor efficacy. The length and flexibility of this spacer, often composed of glycine-rich sequences, can influence the formation of the immunological synapse and subsequent signaling cascades. Fine-tuning the spacer can impact tonic signaling, cell aging, and tumor localization, ultimately leading to superior in vivo antitumor activity.[4] The diagram below illustrates the pivotal role of the CAR spacer in T-cell activation.

Fusion Proteins and FRET-based Biosensors: In the construction of fusion proteins, tri-glycine linkers are frequently used to ensure that the individual domains fold correctly and function independently.[5] They are also integral to the design of Förster Resonance Energy Transfer (FRET) biosensors, where the linker length and flexibility directly influence the distance between the donor and acceptor fluorophores, thereby affecting the FRET efficiency.

Experimental Protocols

This guide also provides detailed methodologies for key experiments used to characterize the biochemical role of tri-glycine linkers.

Cloning and Expression of a Fusion Protein with a GGG Linker

The following workflow outlines the general steps for creating a fusion protein construct incorporating a tri-glycine linker using overlap extension PCR.

Detailed Steps:

-

Primer Design: Design four primers.

-

Forward Primer A: Anneals to the 5' end of Gene A.

-

Reverse Primer A: Anneals to the 3' end of Gene A and has a 5' overhang encoding the tri-glycine linker (e.g., 5'-ACCACCACC-3').

-

Forward Primer B: Anneals to the 5' end of Gene B and has a 5' overhang that is complementary to the tri-glycine overhang of Reverse Primer A (e.g., 5'-GGTGGTGGT-3').

-

Reverse Primer B: Anneals to the 3' end of Gene B.

-

-

First Round of PCR: Perform two separate PCR reactions to amplify Gene A and Gene B with their respective primers.

-

Purification: Purify the two PCR products to remove primers and dNTPs.

-

Overlap Extension PCR: Combine the two purified PCR products in a new PCR reaction. In the initial cycles, the overlapping regions (the GGG linker sequences) will anneal and extend, creating the full-length fusion gene. After a few cycles without primers, add Forward Primer A and Reverse Primer B to amplify the full-length product.

-

Cloning: Ligate the purified fusion gene into a suitable expression vector.

-

Transformation and Expression: Transform the expression vector into a suitable host (e.g., E. coli) and induce protein expression.

-

Purification: Purify the fusion protein using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

Förster Resonance Energy Transfer (FRET) Analysis

FRET is a powerful technique to measure distances between two fluorophores and can be used to study the conformational dynamics of a tri-glycine linker.

Experimental Workflow:

Protocol Outline:

-

Protein Preparation: Express and purify the fusion protein consisting of a donor fluorophore, the tri-glycine linker, and an acceptor fluorophore. Also prepare donor-only and acceptor-only control proteins.

-

Spectroscopic Measurements:

-

Measure the absorbance spectra of all samples to determine protein concentration.

-

Measure the fluorescence emission spectrum of the donor-only sample when excited at the donor's excitation wavelength (λ_ex,D). This gives the donor's fluorescence intensity in the absence of the acceptor (I_D).

-

Measure the fluorescence emission spectrum of the donor-acceptor fusion protein when excited at λ_ex,D. This gives the donor's fluorescence intensity in the presence of the acceptor (I_DA) and the sensitized emission of the acceptor.

-

-

Data Analysis:

-

Correct the measured spectra for background fluorescence and buffer effects.

-

Correct for spectral bleed-through (direct excitation of the acceptor at λ_ex,D and donor emission into the acceptor channel).

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D).

-

Calculate the distance (r) between the donor and acceptor using the Förster equation: E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster distance for the specific donor-acceptor pair.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about the structure and dynamics of the tri-glycine linker.

General Protocol for Resonance Assignment:

-

Sample Preparation: Express and purify the protein of interest with uniform ¹⁵N and/or ¹³C labeling. The protein is then dissolved in a suitable buffer, typically containing D₂O.

-

Data Acquisition: A series of multidimensional NMR experiments are performed, such as:

-

¹H-¹⁵N HSQC: To obtain a fingerprint of the protein, with each peak corresponding to a specific backbone amide N-H group. The glycine residues in the GGG linker will have characteristic chemical shifts in a crowded region of the spectrum.

-

Triple Resonance Experiments (e.g., HNCA, HNCACB, CBCA(CO)NH): These experiments correlate the backbone amide ¹H and ¹⁵N resonances with the α- and β-carbon chemical shifts of the same and preceding residues, allowing for sequential assignment of the protein backbone, including the tri-glycine linker.

-

-

Data Analysis: The acquired spectra are processed and analyzed using specialized software to pick peaks and assign them to specific atoms in the protein sequence. The chemical shifts of the tri-glycine motif can provide information about its local environment and conformational averaging.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the conformational dynamics of the tri-glycine linker in silico.

Typical MD Simulation Workflow:

Methodology Overview:

-

System Preparation: An initial 3D structure of the protein with the tri-glycine linker is prepared. This can be from a crystal structure or a homology model. The protein is then placed in a periodic box of explicit solvent (e.g., water) and ions are added to neutralize the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value while restraining the protein atoms. This allows the solvent to equilibrate around the protein.

-

Production Simulation: The restraints on the protein are removed, and the simulation is run for a sufficient length of time to sample the conformational space of the tri-glycine linker.

-

Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamics of the linker. This can include calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility, analyzing dihedral angles to create Ramachandran plots, and measuring the end-to-end distance of the linker over time.

Conclusion

The tri-glycine motif, despite its simplicity, is a powerful and versatile tool in protein engineering and drug development. Its inherent flexibility allows for the creation of functional and stable fusion proteins, and its role in modulating the activity of complex therapeutics like CAR-T cells is an active area of research. This technical guide provides a foundational understanding of the biochemical principles governing the tri-glycine linker and offers practical insights into its application and characterization. As our ability to engineer complex biological systems grows, a thorough understanding of these fundamental building blocks will be more critical than ever.

References

- 1. Effect of linker sequence on the stability of circularly permuted variants of ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fine-tuning the CAR spacer improves T-cell potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and investigation of the truncation of the (GGGGS)n linker and its effect on the productivity of bispecific antibodies expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAR spacers: Not just filling space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational pillar of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] This guide provides an in-depth exploration of the core principles of Fmoc chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved. The milder reaction conditions of Fmoc chemistry, compared to the harsher acidolysis required in Boc-based synthesis, have made it the predominant method for peptide synthesis, including for complex and modified peptides.[3][4]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[1][5] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The synthesis cycle is characterized by three fundamental steps: Fmoc deprotection, amino acid coupling, and washing.

1. The Solid Support (Resin): The synthesis begins with an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[5][6]

2. Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group.[2] This protection prevents self-coupling and ensures the peptide is assembled in the correct sequence. The Fmoc group is stable to the acidic conditions used to cleave the completed peptide from the resin and remove side-chain protecting groups.[7]

3. Orthogonal Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups. This orthogonality is a key advantage of Fmoc chemistry; the base-labile Nα-Fmoc group can be removed without affecting the acid-labile side-chain protecting groups, and vice-versa.[3]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The iterative nature of Fmoc SPPS allows for the controlled assembly of peptides of significant length. A typical cycle can be visualized as follows:

References

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Conjugating with Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a versatile heterobifunctional linker commonly employed in the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] This linker features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.

The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions to allow for further conjugation.[5][6] The Gly-Gly-Gly tripeptide sequence can act as a recognition motif or simply as a spacer element. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties.[4][] The terminal carboxylic acid allows for covalent attachment to primary amine groups on target molecules, such as peptides, proteins, or small molecule ligands, through the formation of a stable amide bond.[3]

These application notes provide detailed protocols for the conjugation of this compound to an amine-containing molecule, subsequent purification of the conjugate, and the final deprotection of the Fmoc group.

Data Presentation

Table 1: Representative Quantitative Data for a Typical Conjugation Reaction

| Parameter | Result | Method of Analysis |

| Starting Material Purity | ||

| This compound | >95% | RP-HPLC, NMR |

| Amine-Containing Molecule (e.g., Peptide) | >95% | RP-HPLC, Mass Spectrometry |

| Conjugation Reaction | ||

| Reaction Yield (Crude) | 70-90% | Gravimetric analysis |

| Reaction Completion | >95% | RP-HPLC, LC-MS |

| Purified Conjugate | ||

| Purity | >98% | RP-HPLC |

| Identity Confirmation | Expected Mass Observed | Mass Spectrometry (e.g., ESI-MS) |

| Fmoc Deprotection | ||

| Deprotection Completion | >99% | RP-HPLC, LC-MS |

| Final Product | ||

| Overall Yield | 50-70% | Gravimetric analysis |

| Final Purity | >98% | RP-HPLC |

| Final Identity Confirmation | Expected Mass Observed | Mass Spectrometry (e.g., ESI-MS) |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then reacts with a primary amine on the target molecule.[8][9]

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) (optional, for pH adjustment)

-

0.1 M MES buffer (pH 4.7-6.0) (for aqueous reactions)

-

Phosphate Buffered Saline (PBS) (pH 7.2-7.5) (for aqueous reactions)

-

Nitrogen gas

-

Magnetic stirrer and stir bars

-

Reaction vials

Procedure:

-

Preparation of Reactants:

-

Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen).

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF. If the molecule is a salt (e.g., TFA salt), add 2-3 equivalents of DIPEA to neutralize the salt and facilitate the reaction.

-

-

Activation of the Carboxylic Acid:

-

To the solution of this compound, add NHS (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Conjugation Reaction:

-

Slowly add the solution of the amine-containing molecule to the activated linker solution.

-